molecular formula C23H19N7O B383132 5-Methyl-2-phenyl-7-pyridin-2-yl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 503431-33-2

5-Methyl-2-phenyl-7-pyridin-2-yl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B383132
CAS No.: 503431-33-2
M. Wt: 409.4g/mol
InChI Key: FZMWDSCISMJCFK-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-7-pyridin-2-yl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex heterocyclic compound It belongs to the class of triazolopyrimidines, which are known for their diverse biological activities

Preparation Methods

The synthesis of 5-Methyl-2-phenyl-7-pyridin-2-yl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with ethyl acetoacetate can form an intermediate, which is then reacted with hydrazine hydrate to yield the triazolopyrimidine core . Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, often using halogenated reagents. Common reagents and conditions for these reactions include solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon.

Scientific Research Applications

5-Methyl-2-phenyl-7-pyridin-2-yl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has shown potential as an inhibitor of certain enzymes, making it useful in studying enzyme kinetics and inhibition.

    Medicine: Its kinase inhibitory properties make it a candidate for developing anti-cancer drugs.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through inhibition of cyclin-dependent kinases (CDKs). It binds to the active site of the kinase, preventing the phosphorylation of target proteins, which is crucial for cell cycle progression. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidines and pyrazolopyrimidines. Compared to these, 5-Methyl-2-phenyl-7-pyridin-2-yl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has unique structural features that enhance its binding affinity and specificity for CDKs. Other similar compounds include:

Properties

CAS No.

503431-33-2

Molecular Formula

C23H19N7O

Molecular Weight

409.4g/mol

IUPAC Name

5-methyl-2-phenyl-7-pyridin-2-yl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C23H19N7O/c1-15-19(22(31)27-17-10-7-12-24-14-17)20(18-11-5-6-13-25-18)30-23(26-15)28-21(29-30)16-8-3-2-4-9-16/h2-14,20H,1H3,(H,27,31)(H,26,28,29)

InChI Key

FZMWDSCISMJCFK-UHFFFAOYSA-N

SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3)N1)C4=CC=CC=N4)C(=O)NC5=CN=CC=C5

Isomeric SMILES

CC1=C(C(N2C(=N1)N=C(N2)C3=CC=CC=C3)C4=CC=CC=N4)C(=O)NC5=CN=CC=C5

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3)N1)C4=CC=CC=N4)C(=O)NC5=CN=CC=C5

Origin of Product

United States

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